molecular formula C8H5F11O3 B3040810 4,5,5,5-Tetrafluoro-4-(heptafluoropropoxy)pentanoic acid CAS No. 243128-40-7

4,5,5,5-Tetrafluoro-4-(heptafluoropropoxy)pentanoic acid

Cat. No.: B3040810
CAS No.: 243128-40-7
M. Wt: 358.11 g/mol
InChI Key: PBCSXNBWNQQSMF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4,5,5,5-Tetrafluoro-4-(heptafluoropropoxy)pentanoic acid is a fluorinated organic compound with the molecular formula C8H5F11O3. It is known for its unique chemical structure, which includes multiple fluorine atoms and a heptafluoropropoxy group. This compound is used in various industrial and scientific applications due to its stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5,5,5-Tetrafluoro-4-(heptafluoropropoxy)pentanoic acid typically involves the reaction of heptafluoropropyl iodide with tetrafluoroethylene in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and pressures to facilitate the formation of the desired product. The resulting intermediate is then hydrolyzed to yield the final acid .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction parameters to ensure high yield and purity. The final product is often purified through distillation or recrystallization techniques to meet the required specifications .

Chemical Reactions Analysis

Types of Reactions

4,5,5,5-Tetrafluoro-4-(heptafluoropropoxy)pentanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields perfluorinated carboxylic acids, while reduction can produce alcohols or other reduced derivatives .

Scientific Research Applications

4,5,5,5-Tetrafluoro-4-(heptafluoropropoxy)pentanoic acid has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 4,5,5,5-Tetrafluoro-4-(heptafluoropropoxy)pentanoic acid involves its interaction with molecular targets and pathways in biological systems. The compound’s fluorinated structure allows it to interact with proteins and enzymes, potentially inhibiting or modifying their activity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 4,5,5,5-Tetrafluoro-4-(heptafluoropropoxy)valeric acid
  • Pentanoic acid, 4,5,5,5-tetrafluoro-4-(1,1,2,2,3,3,3-heptafluoropropoxy)-

Uniqueness

4,5,5,5-Tetrafluoro-4-(heptafluoropropoxy)pentanoic acid is unique due to its specific combination of fluorine atoms and the heptafluoropropoxy group. This structure imparts distinct chemical and physical properties, such as high stability, reactivity, and resistance to degradation. These characteristics make it valuable for specialized applications in various fields .

Properties

IUPAC Name

4,5,5,5-tetrafluoro-4-(1,1,2,2,3,3,3-heptafluoropropoxy)pentanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5F11O3/c9-4(6(12,13)14,2-1-3(20)21)22-8(18,19)5(10,11)7(15,16)17/h1-2H2,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBCSXNBWNQQSMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CC(C(F)(F)F)(OC(C(C(F)(F)F)(F)F)(F)F)F)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5F11O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00896501
Record name 4,5,5,5-Tetrafluoro-4-(heptafluoropropoxy)pentanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00896501
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

358.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

243128-40-7
Record name 4,5,5,5-Tetrafluoro-4-(heptafluoropropoxy)pentanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00896501
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4,5,5,5-Tetrafluoro-4-(heptafluoropropoxy)pentanoic acid
Reactant of Route 2
Reactant of Route 2
4,5,5,5-Tetrafluoro-4-(heptafluoropropoxy)pentanoic acid
Reactant of Route 3
4,5,5,5-Tetrafluoro-4-(heptafluoropropoxy)pentanoic acid
Reactant of Route 4
Reactant of Route 4
4,5,5,5-Tetrafluoro-4-(heptafluoropropoxy)pentanoic acid
Reactant of Route 5
4,5,5,5-Tetrafluoro-4-(heptafluoropropoxy)pentanoic acid
Reactant of Route 6
4,5,5,5-Tetrafluoro-4-(heptafluoropropoxy)pentanoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.